7-Oxabicyclo[2.2.1]heptan-2-YL acetate
Description
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-yl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(9)10-8-4-6-2-3-7(8)11-6/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFIGXARVDRCGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC1O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533585 | |
| Record name | 7-Oxabicyclo[2.2.1]heptan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89724-93-6 | |
| Record name | 7-Oxabicyclo[2.2.1]heptan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00533585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction Followed by Esterification
One of the classical approaches to synthesize 7-oxabicyclo[2.2.1]heptan-2-yl acetate involves a Diels-Alder cycloaddition of furan with an acrylic acid ester or derivative, followed by hydrolysis and esterification steps. However, this method typically requires multiple steps, including the Diels-Alder reaction, hydrolysis of the ester moiety, and subsequent acetylation, which can be time-consuming and less industrially favorable due to longer reaction times and harsher conditions.
- The process starts with the Diels-Alder reaction between furan and an acrylic acid ester to form 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
- Hydrolysis converts the ester to the acid.
- The acid is then converted to the acetate ester (7-oxabicyclo[2.2.1]heptan-2-yl acetate).
- The reaction conditions often require heating or pressurizing, which limits industrial scalability.
Improved Mild-Condition Method for High Yield Production
A patented method (US6677464B2) addresses the limitations of the classical approach by providing a shorter reaction time and higher yield under mild conditions without the need for high temperature or pressure.
- This method involves a direct production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives under mild conditions.
- The process uses specific substituents (R groups) that can be hydrogen, halogen, formyl, cyano, carboxyl, alkoxycarbonyl, acyl, acyloxy, sulfinyl, sulfonyl, or alkyl groups.
- The reaction avoids multiple steps and harsh conditions, making it more suitable for industrial applications.
Enzymatic Resolution Using Lipase Catalysis
Enzymatic methods provide a stereoselective and environmentally friendly approach to prepare optically active 7-oxabicyclo[2.2.1]heptan-2-yl acetate derivatives.
- Lipase from Candida cylindracea is used to catalyze the resolution of endo-7-oxabicyclo[2.2.1]hept-2-yl butyrates.
- This enzymatic resolution yields optically pure bicyclic alcohols and esters, which are important intermediates for further synthesis.
- The method offers high stereoselectivity and mild reaction conditions, avoiding harsh chemicals.
Acetylation of 7-Oxabicyclo[2.2.1]heptan-2-yl Alcohols
The acetylation of 7-oxabicyclo[2.2.1]heptan-2-yl alcohols is a common step to obtain the acetate ester.
- Typical acetylation uses acid chlorides or vinyl acetate as acetyl donors.
- Catalysts such as 4-dimethylaminopyridine (DMAP) and bases like imidazole are employed.
- Reactions are performed in dry dichloromethane (CH2Cl2) under nitrogen atmosphere at 0 °C to room temperature.
- The reaction mixture is stirred for several hours (often overnight) to ensure completion.
- Purification is done by column chromatography using silica gel with ethyl acetate/hexane mixtures.
- Yields are generally high, often above 70-90%.
Oxidation and Cyclization Route
Another synthetic route involves the oxidation of 3-cyclohexen-1-ol derivatives to epoxy-alcohol intermediates, followed by acid-catalyzed cyclization to form the 7-oxabicyclo[2.2.1]heptan-2-yl framework.
- Oxidizing agents include tert-butyl hydroperoxide or m-chloroperbenzoic acid.
- The oxidation is catalyzed by vanadium(IV) bis(2,4-pentanedionate) oxide.
- The intermediate epoxy-alcohol is treated with strong acids such as p-toluenesulfonic acid to induce ring closure.
- The reaction is conducted in aromatic solvents like toluene or dichloromethane at temperatures from 0 °C to 50 °C.
- This method yields predominantly the exo-hydroxy isomer of 7-oxabicyclo[2.2.1]heptan-2-ol, which can be further acetylated to the acetate ester.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Diels-Alder + Hydrolysis + Esterification | Furan, acrylic acid ester, acid/base catalysts | Heating, multiple steps | Moderate | Multi-step, longer reaction time |
| Mild-Condition Direct Synthesis | Substituted acrylic esters, mild catalysts | Room temp, no pressure | High | Industrially favorable, shorter time |
| Enzymatic Resolution | Lipase from Candida cylindracea | Mild, aqueous or organic media | High | Optically pure products, stereoselective |
| Acetylation of Alcohols | Vinyl acetate, acid chlorides, DMAP, imidazole | 0 °C to RT, inert atmosphere | 70-98 | High yield, standard acetylation protocol |
| Oxidation + Cyclization | tert-butyl hydroperoxide, p-toluenesulfonic acid | 0-50 °C, organic solvents | High | Produces exo-hydroxy isomer selectively |
| Photochemical Electron Transfer | Triethylamine, UV light | Ambient, photochemical setup | Variable | Advanced functionalization, less direct |
Summary and Perspectives
The preparation of 7-oxabicyclo[2.2.1]heptan-2-yl acetate can be achieved through multiple synthetic routes, each with distinct advantages and limitations:
- Classical Diels-Alder based methods are well-established but involve multiple steps and harsher conditions.
- Recent patented methods improve yield and reaction time under mild conditions, enhancing industrial applicability.
- Enzymatic resolution offers stereoselective access to optically active derivatives, important for pharmaceutical applications.
- Acetylation of bicyclic alcohols is a straightforward and high-yielding step to obtain the acetate ester.
- Oxidation followed by acid-catalyzed cyclization provides a selective route to the bicyclic core.
- Advanced photochemical methods enable further functionalization but are less commonly used for direct acetate synthesis.
This diversity of methods allows chemists to select the most suitable approach based on desired scale, stereochemistry, and downstream applications.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-YL acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of 3-hydroxycyclohexanone derivatives.
Reduction: Reductive ring opening can produce different cyclohexane derivatives.
Substitution: Nucleophilic displacement reactions can occur under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dinitrogen pentoxide, reducing agents such as Bu3SnH, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives, such as 3-hydroxycyclohexanone and trans-cyclohexane-1,4-diol dinitrate .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptan-2-YL acetate has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[2.2.1]heptan-2-YL acetate exerts its effects involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application and the derivatives being studied. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isobornyl Acetate
Isobornyl acetate (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate) shares the bicyclo[2.2.1]heptane core but differs in the substitution of methyl groups at the 1,7,7-positions. Key distinctions include:
- Structural isomerism : Isobornyl acetate exists as a mixture of stereoisomers [(1R,2R,4R) and (1S,2S,4S)], whereas 7-oxabicyclo[2.2.1]heptan-2-yl acetate lacks methyl substituents, simplifying its stereochemical profile .
- Applications : Isobornyl acetate is widely used in fragrances and flavorings due to its woody aroma, while 7-oxabicyclo derivatives are more common in medicinal chemistry for their role in modulating pharmacokinetic properties .
- Physical Properties :
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid
This compound replaces the acetate ester with a carboxylic acid group, altering its chemical reactivity:
- Solubility : The carboxylic acid group enhances water solubility compared to the lipophilic acetate ester, making it suitable for aqueous-phase reactions .
- Applications : Serves as a scaffold for synthesizing bioactive molecules, such as triazine derivatives in diabetes research, where the acid group facilitates conjugation reactions .
- Molecular Weight : 156.18 g/mol, significantly lower than the acetate derivative due to the absence of the ester’s methyl group .
Hexyl Acetate
A simpler acyclic ester, hexyl acetate (CH₃COOCH₂CH₂CH₂CH₂CH₂CH₃), provides a contrast in structural complexity:
- Volatility : Hexyl acetate has a lower boiling point (~169°C) compared to bicyclic esters, reflecting reduced molecular rigidity .
- Industrial Use : Primarily employed as a solvent in coatings and adhesives, whereas bicyclic acetates are niche intermediates in drug discovery .
Regioselectivity in Reactions
The oxygen atom in 7-oxabicyclo[2.2.1]heptan-2-yl acetate directs regioselective reactions. For example, in Pd-mediated substitutions, the electron-withdrawing effect of the ether oxygen stabilizes transition states, favoring specific attack sites . In contrast, isobornyl acetate’s methyl groups induce steric hindrance, reducing regioselectivity in similar reactions .
Acid-Catalyzed Rearrangements
7-Oxabicyclo derivatives undergo acid-catalyzed pinacol rearrangements to form cyclopentane-carbaldehyde intermediates, a pathway exploited in synthesizing amino-hydroxylated cyclopentanes . Isobornyl acetate, however, resists such rearrangements due to its fully saturated structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
